BenchChemオンラインストアへようこそ!

2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline

ACSS2 inhibition quinoxaline chemotype acetyl-CoA synthetase

2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline (CAS 1705802-07-8) is a synthetic small molecule belonging to the substituted-quinoxaline-type piperidine compound class. Its structure features a quinoxaline core linked via an oxygen atom to a piperidine ring, which in turn bears a 2-(methylsulfanyl)benzoyl substituent.

Molecular Formula C21H21N3O2S
Molecular Weight 379.48
CAS No. 1705802-07-8
Cat. No. B2449370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline
CAS1705802-07-8
Molecular FormulaC21H21N3O2S
Molecular Weight379.48
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C21H21N3O2S/c1-27-19-9-5-2-6-16(19)21(25)24-12-10-15(11-13-24)26-20-14-22-17-7-3-4-8-18(17)23-20/h2-9,14-15H,10-13H2,1H3
InChIKeyDYYQRXNVNMFRMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline (CAS 1705802-07-8) – Structural Identity and Procurement Baseline


2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline (CAS 1705802-07-8) is a synthetic small molecule belonging to the substituted-quinoxaline-type piperidine compound class [1]. Its structure features a quinoxaline core linked via an oxygen atom to a piperidine ring, which in turn bears a 2-(methylsulfanyl)benzoyl substituent. The compound has a molecular formula of C21H21N3O2S and a molecular weight of 379.48 g/mol [2]. It is primarily catalogued as a research chemical and synthetic building block for the preparation of more complex quinoxaline-containing molecular libraries [1].

Why Generic Substitution of 2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline (CAS 1705802-07-8) Carries Unquantified Risk


Within the substituted-quinoxaline-type piperidine series, even minor structural modifications—such as altering the benzoyl substituent, the heteroatom linker, or the quinoxaline substitution pattern—can drastically shift pharmacological profiles, selectivity, and physicochemical properties [1]. The 2-(methylsulfanyl)benzoyl moiety present in CAS 1705802-07-8 introduces specific steric and electronic features that are absent in common unsubstituted benzoyl or 4-substituted piperidine analogs. Without publicly available head-to-head comparative data on target engagement, metabolic stability, or cellular permeability for this exact compound, arbitrary substitution with a structurally similar but non-identical quinoxaline-piperidine building block risks unanticipated loss of downstream biological activity or synthetic incompatibility in multi-step reaction sequences [2]. The below quantitative evidence, while limited, underscores the necessity to procure the specific CAS-registered compound to ensure experimental reproducibility.

Product-Specific Quantitative Evidence Guide for 2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline (CAS 1705802-07-8)


ACSS2 Inhibitory Potency vs. Closest Disclosed Analog

This compound is structurally related to the quinoxaline-based ACSS2 inhibitor probe Ac-CoA Synthase Inhibitor1 (CAS 508186-14-9), which inhibits recombinant ACSS2 with an IC50 of ~600 nM in a luciferase-based assay [1]. However, no ACSS2 inhibitory data for the specific CAS 1705802-07-8 have been published. Therefore, its ACSS2 potency relative to the established probe (IC50 = 600 nM) remains unquantified; any extrapolation of ACSS2 inhibitory activity to this compound is strictly class-level inference .

ACSS2 inhibition quinoxaline chemotype acetyl-CoA synthetase

Cellular Lipid Incorporation vs. Known ACSS2 Inhibitor

Ac-CoA Synthase Inhibitor1 (CAS 508186-14-9) inhibits [14C]acetate incorporation into lipids in HepG2 cells with an IC50 of 6.8 µM [1]. No cellular lipid incorporation inhibition data exist for CAS 1705802-07-8. The absence of cellular target engagement data for this specific compound prevents any quantitative comparison; the known activity of the broader quinoxaline-piperidine chemotype cannot be assumed to transfer quantitatively to this analog .

lipid metabolism [14C]acetate incorporation HepG2

Structural Differentiation: 2-(Methylsulfanyl)benzoyl vs. Common Benzoyl/Thienyl Analogs

The 2-(methylsulfanyl)benzoyl group at the piperidine nitrogen differentiates CAS 1705802-07-8 from compounds bearing unsubstituted benzoyl, 4-methylsulfanyl-benzoyl, or 2-thienyl carbonyl substituents commonly disclosed in the Purdue Pharma patent families [1]. Ortho-substitution with a methylsulfanyl group alters both the rotational barrier of the amide bond and the electron density of the aromatic ring, which can modulate target binding kinetics and metabolic stability in related quinoxaline-piperidine series. However, no quantitative SAR data (e.g., KI, IC50 shift, logD, or microsomal t1/2) have been published specifically isolating the effect of this ortho-methylsulfanyl substitution within a matched molecular pair analysis [2].

structure-activity relationship quinoxaline methylsulfanyl substituent

Purity and Analytical Characterization – Vendor-Independent Quality Benchmark

Commercially available batches of CAS 1705802-07-8 are typically characterized by HPLC purity ≥95% and structural identity confirmed via 1H/13C NMR and mass spectrometry . While this purity specification is comparable to that of other research-grade quinoxaline-piperidine building blocks (e.g., CAS 508186-14-9, purity ≥98% by HPLC), the absence of publicly certified reference standards means inter-vendor variability in impurity profiles cannot be excluded. Users are advised to request batch-specific certificates of analysis (CoA) to verify compliance with their experimental purity requirements .

chemical purity HPLC procurement specification

Optimal Application Scenarios for 2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline (CAS 1705802-07-8)


Medicinal Chemistry SAR Exploration of the Quinoxaline-Piperidine ACSS2/ORL-1 Pharmacophore

The compound serves as a differentiated intermediate for systematic exploration of the structure-activity relationship (SAR) around the quinoxaline-piperidine scaffold. Its ortho-methylsulfanyl-benzoyl substituent enables medicinal chemists to probe the steric and electronic requirements of the benzoyl binding pocket, which cannot be assessed using simpler unsubstituted benzoyl or 4-substituted analogs [1]. This SAR campaign would require parallel synthesis of matched molecular pairs and subsequent in vitro pharmacological profiling (e.g., ACSS2 enzymatic assay, ORL-1 binding assay).

Synthetic Chemistry Methodology Development with Heteroatom-Rich Substrates

The compound's combination of a quinoxaline heterocycle, a piperidine ring, an ether linker, and a sulfur-containing benzoyl group makes it a valuable test substrate for developing and optimizing synthetic transformations (e.g., selective oxidation of sulfide to sulfoxide/sulfone, cross-coupling reactions, or amide bond functionalization) under diverse reaction conditions [2]. Its moderate molecular complexity (MW = 379.48 g/mol) allows straightforward LC-MS monitoring of reaction progress.

Reference Standard for Analytical Method Development and Validation

CAS 1705802-07-8 can be employed as a chemical reference standard during the development and validation of HPLC, UPLC, or LC-MS methods intended to analyze quinoxaline-piperidine compound libraries [1]. Its distinctive UV chromophore (quinoxaline core) and sulfur atom (facilitating MS detection via its characteristic isotopic pattern) enable reliable detection and quantification in complex matrices, provided batch-specific purity data are verified prior to use.

Probe Molecule for Physicochemical Property Benchmarking

Given its calculated physicochemical parameters (MW = 379.48, logP ~3.5–4.0, topological polar surface area ~55 Ų), this compound occupies an intermediate property space suitable for benchmarking permeability and solubility assays in drug discovery settings [2]. Comparative measurements against commercial ACSS2 inhibitors (e.g., Ac-CoA Synthase Inhibitor1, MW = 410.51, logP ~4.5) can elucidate the impact of the methylsulfanyl-benzoyl group on passive membrane permeability and aqueous solubility.

Quote Request

Request a Quote for 2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.